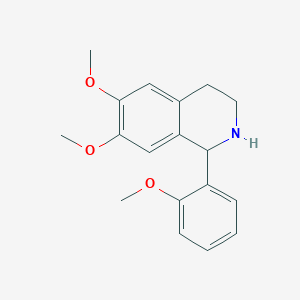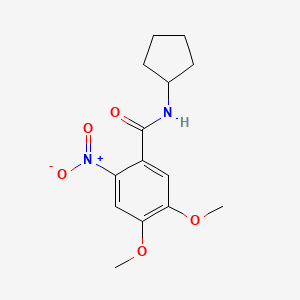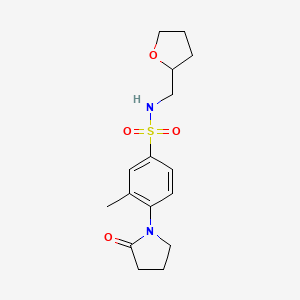
6,7-dimethoxy-1-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-1-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines This compound is characterized by its unique structure, which includes methoxy groups at the 6 and 7 positions and a methoxyphenyl group at the 1 position of the tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dimethoxy-1-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst. The specific steps are as follows:
Starting Materials: 2-methoxybenzaldehyde and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
Reaction Conditions: The reaction is carried out in an acidic medium, often using hydrochloric acid or sulfuric acid as the catalyst.
Procedure: The aldehyde and amine are mixed in the presence of the acid catalyst and heated to promote cyclization, forming the desired tetrahydroisoquinoline product.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and improving overall efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the isoquinoline ring, converting it to a fully saturated tetrahydroisoquinoline.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Fully saturated tetrahydroisoquinoline.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
6,7-Dimethoxy-1-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential therapeutic applications, particularly in the fields of neurology and oncology. It has shown promise as a neuroprotective agent, potentially useful in the treatment of neurodegenerative diseases such as Parkinson’s and Alzheimer’s. Additionally, its anticancer properties have been explored, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. In neuroprotection, it is believed to modulate neurotransmitter systems, reducing oxidative stress and preventing neuronal apoptosis. In cancer treatment, it may induce apoptosis in cancer cells by interfering with cell signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar compounds include other tetrahydroisoquinoline derivatives such as 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline and 6,7-dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline. Compared to these compounds, 6,7-dimethoxy-1-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the specific positioning of the methoxy groups and the methoxyphenyl substituent, which may confer distinct pharmacological properties.
Properties
IUPAC Name |
6,7-dimethoxy-1-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-20-15-7-5-4-6-13(15)18-14-11-17(22-3)16(21-2)10-12(14)8-9-19-18/h4-7,10-11,18-19H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFZPESWMNZRLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C3=CC(=C(C=C3CCN2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[[2-(1,3-Benzothiazol-2-yl)pyrrolidin-1-yl]methyl]-2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazole](/img/structure/B6107826.png)

![7-[(5-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6107844.png)

![3-(2-fluorophenyl)-N-methyl-N-[(3-methyl-2-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B6107858.png)
![N-(2-methoxyphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6107871.png)
![ethyl 5-(butanoyloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B6107878.png)
![1-[(5-ethyl-2-furyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6107884.png)
![N~1~-(1-PHENYLETHYL)-2-{[6-PHENYL-4-(TRIFLUOROMETHYL)-1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL]SULFANYL}ACETAMIDE](/img/structure/B6107894.png)
![1-(2-pyrimidinyl)-4-{[5-(2-pyrrolidinyl)-2-thienyl]carbonyl}-1,4-diazepane bis(trifluoroacetate)](/img/structure/B6107897.png)

![3-{1-[(5-acetyl-3-thienyl)methyl]-3-piperidinyl}-N-(5-chloro-2-methoxyphenyl)propanamide](/img/structure/B6107900.png)
![4-tert-butyl-N-(4-{[(3,4-dimethoxyphenyl)acetyl]amino}phenyl)benzamide](/img/structure/B6107911.png)
![2-chloro-5-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}benzamide](/img/structure/B6107923.png)
